(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Prostanoid receptor pharmacology EP1 antagonist Cinnamic acylsulfonamide SAR

(E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1798418-55-9) is a synthetic small molecule belonging to the cinnamoyl sulfonamide class, characterized by a cinnamamide (3-phenylprop-2-enamide) warhead conjugated to a 3-((4-chlorophenyl)sulfonyl)azetidine scaffold. It possesses a defined (E)-olefin geometry that critically governs its molecular conformation and three-dimensional pharmacophore presentation.

Molecular Formula C18H16ClNO3S
Molecular Weight 361.84
CAS No. 1798418-55-9
Cat. No. B2885156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
CAS1798418-55-9
Molecular FormulaC18H16ClNO3S
Molecular Weight361.84
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-6+
InChIKeyMSXQRMZANBYBSW-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1798418-55-9): Compound Class and Structural Baseline for Procurement Decisions


(E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1798418-55-9) is a synthetic small molecule belonging to the cinnamoyl sulfonamide class, characterized by a cinnamamide (3-phenylprop-2-enamide) warhead conjugated to a 3-((4-chlorophenyl)sulfonyl)azetidine scaffold [1]. It possesses a defined (E)-olefin geometry that critically governs its molecular conformation and three-dimensional pharmacophore presentation [1]. While structurally related to broader series of cinnamic acyl sulfonamide derivatives evaluated as tubulin polymerization inhibitors [2] and prostanoid EP3 receptor antagonists [3], direct peer-reviewed pharmacological datasets for this specific compound remain extremely scarce in the open literature, with the only publicly traceable bioactivity record being an antagonist activity measurement at the human EP1 prostanoid receptor (IC50 > 20,000 nM) curated in BindingDB [4].

Why Generic Substitution of (E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one with Broader Cinnamoyl Sulfonamide Analogs Is Not Advisable


Within the cinnamoyl sulfonamide class, SAR studies demonstrate that minor structural perturbations produce substantial shifts in both biological target engagement and antiproliferative potency. In the tubulin-targeting sub-series, compound 5a (bearing a benzdioxan group) exhibited an IC50 of 0.88 µM against tubulin polymerization and 0.17 µg/mL antiproliferative activity against MCF-7 cells [1], whereas the earlier lead 10c showed an IC50 of 0.8 µg/mL exclusively against B16-F10 melanoma [2]—highlighting that the terminal acyl substituent and sulfonamide regioisomerism dictate cell-line selectivity profiles. In the prostanoid receptor sub-series, cinnamic acylsulfonamide analogues achieve sub-nanomolar Ki values at the EP3 receptor while retaining only micromolar affinity at EP1, EP2, and EP4 [3]. The target compound's unique combination of an (E)-cinnamamide terminus with a 3-((4-chlorophenyl)sulfonyl)azetidine core and its documented EP1 antagonist profile (IC50 > 20 µM) [4] places it in a distinct pharmacological space where generic replacement with an analog optimized for a different target or cell line could result in loss of the desired selectivity window or potency signature. Reliable experimental replication demands procurement of the exact structure, not a functionally unvalidated surrogate.

Quantitative Differentiation Evidence for (E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1798418-55-9) vs. Closest Structural Analogs


EP1 Prostanoid Receptor Antagonist Activity: Direct BindingDB Quantitative Comparison with EP3-Selective Cinnamic Acylsulfonamides

The target compound exhibits antagonist activity at the human EP1 prostanoid receptor with an IC50 > 20,000 nM [1]. In contrast, the cinnamic acylsulfonamide series optimized by Juteau et al. (2001) produced sub-nanomolar Ki values at the EP3 receptor (e.g., Ki = 0.3 nM for L-798106) while retaining only micromolar-range affinity for EP1 (Ki > 5,000 nM) [2]. The target compound's EP1 IC50 > 20 µM therefore places it in a distinct selectivity zone compared to EP3-optimized analogs, which exhibit >1,000-fold weaker EP1 engagement.

Prostanoid receptor pharmacology EP1 antagonist Cinnamic acylsulfonamide SAR

Structural Differentiation from Tubulin-Targeting Cinnamic Acyl Sulfonamide Leads: Absence of Key Pharmacophoric Moieties

The target compound lacks the benzdioxan or substituted phenyl ether motifs that are essential for tubulin polymerization inhibitory activity in the lead compounds 5a (IC50 = 0.88 µM, MCF-7 IC50 = 0.17 µg/mL) [1] and 10c (B16-F10 IC50 = 0.8 µg/mL) [2]. In published 3D-QSAR and docking models, these substructures occupy the colchicine binding site of β-tubulin [1][2]. The target compound's (E)-cinnamamide bears an unsubstituted phenyl ring and connects to a 3-(aryl)sulfonylazetidine rather than a sulfonamide linked to a decorated acyl terminus, predicting a fundamentally different tubulin binding pose—or no tubulin engagement.

Tubulin polymerization inhibition Cinnamic acyl sulfonamide Anticancer SAR

Azaspiro[3.3]heptane vs. Azetidine Scaffold Comparison: Ring Strain and Conformational Preorganization

The compound's azetidine core imposes a defined puckering and bond angle deformation (~90° endocyclic angle vs. ~109.5° for unstrained sp³ carbons) that rigidifies the 3D presentation of the 4-chlorophenylsulfonyl group and the cinnamamide vector [1]. This contrasts with piperidine or pyrrolidine analogs frequently employed in sulfonamide-based GPCR ligands, which possess greater conformational flexibility and distinct nitrogen basicity. While no direct head-to-head bioactivity comparison with a piperidine or pyrrolidine isostere of this compound exists, the azetidine scaffold's unique geometry is recognized as a differentiated design element for achieving target selectivity in kinase and GPCR inhibitor programs [2].

Azetidine scaffold Conformational restriction Medicinal chemistry design

Lack of Cytotoxicity Data vs. Closest Commercially Available Analog Bearing a Bromobenzoyl Group

A structurally related analog, 1-(3-bromobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine, has been reported to exhibit significant cytotoxic effects against breast and lung cancer cell lines . No comparable cytotoxicity data are publicly available for the target (E)-cinnamamide compound. The replacement of the 3-bromobenzoyl group with the (E)-cinnamamide moiety fundamentally alters both the electrophilic character and the hydrogen-bonding capacity of the acyl substituent, which could redirect the compound toward different cellular targets or eliminate the cytotoxic phenotype entirely.

Cytotoxicity Anticancer screening Azetidine sulfonamide derivatives

Recommended Research and Procurement Scenarios for (E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one Based on Quantitative Evidence


EP1 Prostanoid Receptor Pharmacological Tool for Screening and Selectivity Profiling

The target compound is suitable as an EP1 receptor antagonist reference tool in radioligand binding or functional assays (cAMP, Ca²⁺ flux) where an IC50 > 20 µM provides a defined upper boundary for EP1 engagement [1]. Its structurally distinct cinnamamide scaffold, relative to EP3-selective cinnamic acylsulfonamides (e.g., L-798106, EP3 Ki = 0.3 nM), enables researchers to probe EP1-mediated signaling without the confounding EP3 activity that dominates the pharmacology of close-in analogs [2]. Procurement is warranted for laboratories conducting prostanoid receptor subtype deconvolution or screening for EP1-biased ligands.

Conformationally Restricted Azetidine Scaffold for Fragment-Based Drug Design (FBDD) and Structure-Activity Relationship Expansion

The compound's rigid azetidine core, bearing two distinct vectors (cinnamamide and 4-chlorophenylsulfonyl), provides a well-defined 3D pharmacophore suitable for fragment growing or scaffold-hopping strategies [1]. In contrast to flexible piperidine or pyrrolidine sulfonamide analogs that populate multiple low-energy conformers and complicate structure-based design, the azetidine scaffold's single predominant conformer reduces entropic penalties upon binding and facilitates co-crystallization efforts [2]. CROs and medicinal chemistry groups engaged in GPCR or enzyme inhibitor FBDD campaigns should prioritize this scaffold for crystallographic fragment screening libraries.

Negative Control or Selectivity Counter-Screen for Tubulin Polymerization Inhibitor Programs

SAR evidence from the cinnamic acyl sulfonamide literature establishes that benzdioxan or substituted phenyl ether groups are essential for colchicine-site tubulin binding and attendant antiproliferative activity (compound 5a tubulin IC50 = 0.88 µM; compound 10c B16-F10 IC50 = 0.8 µg/mL) [1][2]. The target compound lacks these critical pharmacophoric elements. Academic and industrial teams developing tubulin-targeting agents can procure this compound as a structurally matched negative control to validate assay specificity and confirm that observed phenotypes are driven by tubulin engagement rather than off-target effects mediated by the sulfonylazetidine core.

Starting Point for Novel Target Deconvolution Studies Leveraging the Cinnamamide Chemotype

Cinnamamide derivatives exhibit diverse but context-dependent biological activities—including MMP inhibition, antitubulin effects, and P-glycoprotein modulation—that are highly sensitive to terminal substituent variation [1][2]. The target compound, with its unsubstituted (E)-cinnamamide terminus and documented weak EP1 activity, represents a minimally elaborated probe for chemoproteomic or thermal shift assay (CETSA)-based target identification campaigns. Its clean structural profile (no benzdioxan, no bromobenzoyl, no elaborated aromatic decoration) minimizes the risk of polypharmacology, making it an attractive starting point for unbiased target deconvolution in phenotypic screening hits.

Quote Request

Request a Quote for (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.